Methyl 5-(piperidin-2-YL)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(piperidin-2-YL)nicotinate: is a chemical compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a piperidine ring attached to the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperidin-2-YL)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The piperidine ring is introduced through a nucleophilic substitution reaction. The general steps are as follows:
Esterification: Nicotinic acid is reacted with methanol in the presence of a strong acid such as sulfuric acid to form methyl nicotinate.
Nucleophilic Substitution: Methyl nicotinate is then reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Esterification: Using large reactors for the esterification step.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-(piperidin-2-YL)nicotinate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Reduced forms of the ester and piperidine moieties.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 5-(piperidin-2-YL)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to its biological activity, including its effects on neurotransmitter systems.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(piperidin-2-YL)nicotinate involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of neurotransmitter release. This interaction is mediated through the piperidine ring, which mimics the structure of acetylcholine, a natural neurotransmitter.
Comparison with Similar Compounds
Methyl nicotinate: Lacks the piperidine ring and has different pharmacological properties.
Nicotinic acid: The parent compound without the ester or piperidine modifications.
Piperidine derivatives: Compounds with similar piperidine rings but different functional groups.
Uniqueness: Methyl 5-(piperidin-2-YL)nicotinate is unique due to the combination of the nicotinate ester and piperidine ring, which imparts specific biological activities and synthetic utility. This combination is not commonly found in other related compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 5-piperidin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-6-9(7-13-8-10)11-4-2-3-5-14-11/h6-8,11,14H,2-5H2,1H3 |
InChI Key |
ZBTOUDNZFUFGRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.